molecular formula C9H11ClN2O2 B11889686 4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one CAS No. 1346697-56-0

4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one

Cat. No.: B11889686
CAS No.: 1346697-56-0
M. Wt: 214.65 g/mol
InChI Key: ICBOUXNPXYWMCJ-UHFFFAOYSA-N
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Description

4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by a pyridazine ring substituted with a chloro group at the 4-position and a cyclopentyloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Cyclopentyloxy Substitution: The cyclopentyloxy group is introduced through a nucleophilic substitution reaction, where the chloro-substituted pyridazinone is reacted with cyclopentanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
  • 4-chloro-5-(methoxy)-2-phenyl-3(2H)-pyridazinone

Uniqueness

4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties compared to other pyridazinone derivatives. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1346697-56-0

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

5-chloro-4-cyclopentyloxy-1H-pyridazin-6-one

InChI

InChI=1S/C9H11ClN2O2/c10-8-7(5-11-12-9(8)13)14-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13)

InChI Key

ICBOUXNPXYWMCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C(=O)NN=C2)Cl

Origin of Product

United States

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